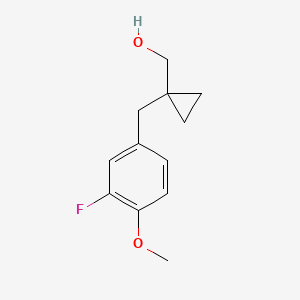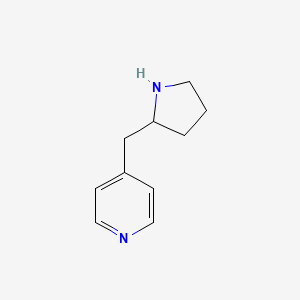
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is a chiral compound with a unique structure that includes an indane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,3-dihydro-1H-inden-4-one using a chiral reducing agent to obtain the desired enantiomer . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts and advanced purification techniques such as chromatography can ensure the production of the desired enantiomer.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base like pyridine.
Major Products Formed
Oxidation: Imines or oximes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-inden-1-amine: Shares the indane moiety but differs in the functional groups attached.
2,3-Dihydro-1H-inden-4-amine: Similar structure but with an amine group at a different position.
1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine: Similar backbone but with different substituents.
Uniqueness
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is unique due to its specific chiral center and the combination of functional groups, which confer distinct biological activities and synthetic utility. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug discovery .
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-6-2-4-8-3-1-5-9(8)10/h2,4,6,11,13H,1,3,5,7,12H2/t11-/m1/s1 |
InChIキー |
NWGVYUOUQYRLEO-LLVKDONJSA-N |
異性体SMILES |
C1CC2=C(C1)C(=CC=C2)[C@@H](CO)N |
正規SMILES |
C1CC2=C(C1)C(=CC=C2)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


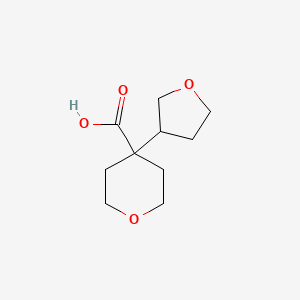
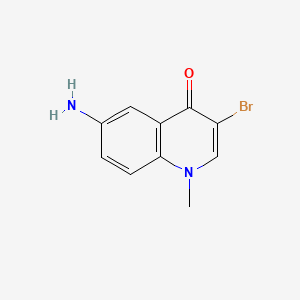

![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
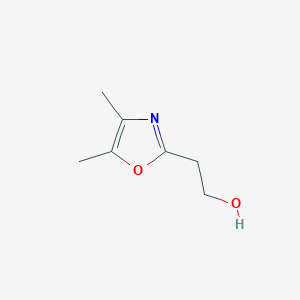

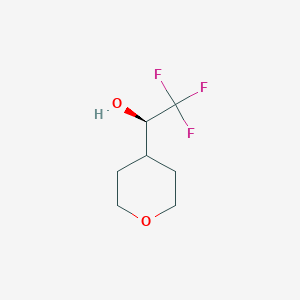

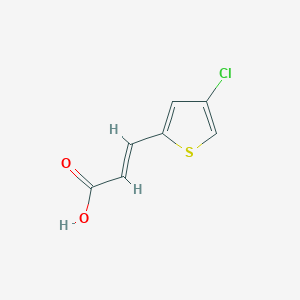
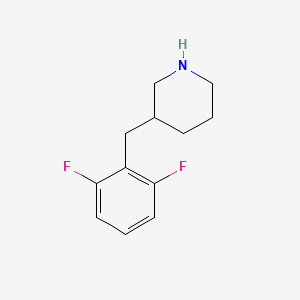
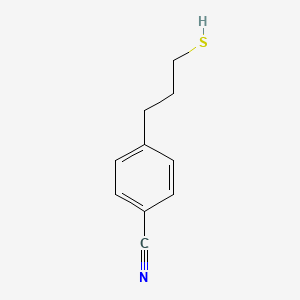
![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
